N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide
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Overview
Description
N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C12H11N3O2S It is a derivative of benzenesulfonamide, featuring two cyanomethyl groups attached to the nitrogen atom and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonamide with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. The reaction proceeds through a multi-component coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It may be used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide involves its interaction with various molecular targets. The cyanomethyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The methoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar structure but with a trifluoromethanesulfonyl group instead of a methoxy group.
N,N-bis(cyanomethyl)benzenesulfonamide: Lacks the methoxy group on the benzene ring.
Uniqueness
N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,8-9H2,1H3 |
InChI Key |
HSPNCBBRLOPYIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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